Cas no 101607-37-8 (3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3))

3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3) structure
101607-37-8 structure
Product Name:3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3)
Numero CAS:101607-37-8
MF:C15H34Cl3N3
MW:362.809561252594
CID:203202
PubChem ID:58566
Update Time:2025-04-19

3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3)
    • N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine,trihydrochloride
    • N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride
    • 3-(3-(Diethylamino)propyl)-9-methyl-3,9-diazabicyclo(3.3.1)nonane trihydrochloride
    • 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride
    • N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]non-3-yl)propan-1-amine trihydrochloride
    • 101607-37-8
    • DTXSID20906393
    • N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE
    • N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride
    • N,N-Diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine--hydrogen chloride (1/3)
    • Inchi: 1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H
    • Chiave InChI: ZRFYWZVRTSQINE-UHFFFAOYSA-N
    • Sorrisi: Cl.Cl.Cl.N1(C)C2CN(CCCN(CC)CC)CC1CCC2

Proprietà calcolate

  • Massa esatta: 361.18222
  • Massa monoisotopica: 361.181831
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 6
  • Complessità: 226
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.7

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 309.1°Cat760mmHg
  • Punto di infiammabilità: 125.6°C
  • PSA: 9.72
  • LogP: 4.16860
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti